molecular formula C27H22O8 B356228 2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 4-methoxybenzoate CAS No. 610759-02-9

2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 4-methoxybenzoate

Cat. No.: B356228
CAS No.: 610759-02-9
M. Wt: 474.5g/mol
InChI Key: ZQHSREWMOYTCAG-UHFFFAOYSA-N
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Description

2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 4-methoxybenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of multiple functional groups, including ester and methoxy groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 4-methoxybenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-4-one core, which can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This intermediate is then subjected to further reactions to introduce the 4-methoxyphenyl and 4-methoxybenzoate groups.

    Condensation Reaction: Salicylaldehyde reacts with ethyl acetoacetate in the presence of sodium ethoxide to form the chromen-4-one core.

    Esterification: The chromen-4-one intermediate is then esterified with 4-methoxybenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as UV-absorbing materials.

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. The ester and methoxy groups can influence the compound’s solubility and ability to cross cell membranes, affecting its bioavailability and distribution within the body.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethoxycarbonyl)-3-(4-hydroxyphenyl)-4-oxochromen-7-yl 4-methoxybenzoate
  • 2-(Methoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 4-methoxybenzoate

Uniqueness

2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 4-methoxybenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both ethoxycarbonyl and methoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

ethyl 7-(4-methoxybenzoyl)oxy-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O8/c1-4-33-27(30)25-23(16-5-9-18(31-2)10-6-16)24(28)21-14-13-20(15-22(21)35-25)34-26(29)17-7-11-19(32-3)12-8-17/h5-15H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHSREWMOYTCAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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